2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole, sulfanyl, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an alkylating agent under basic conditions.
Attachment of the 3-Methylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 3-methylphenol in the presence of a suitable base.
Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the intermediate with 4-phenylpiperazine under appropriate conditions.
Final Coupling: The final product is obtained by coupling the piperazine derivative with the oxadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the piperazine ring, potentially leading to ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ring-opened products or reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially enhancing the compound’s binding affinity and selectivity. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(4-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-({5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-({5-[(3-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the 3-methylphenoxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-6-5-9-19(14-17)28-15-20-23-24-22(29-20)30-16-21(27)26-12-10-25(11-13-26)18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRHSRSHGPKXJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.